n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Übersicht

Beschreibung

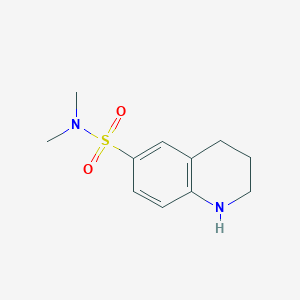

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and two methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the hydrogenation of quinoline using a palladium catalyst under mild conditions.

N-Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group, making it less versatile in certain applications.

1,2,3,4-Tetrahydroquinoline-6-sulfonamide: Lacks the dimethyl groups on the nitrogen atom, affecting its chemical reactivity and biological activity.

Uniqueness

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the nitrogen atom. This combination enhances its chemical reactivity and allows for diverse applications in various fields .

Biologische Aktivität

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, antitumor, and neuropharmacological effects.

Structure and Synthesis

The compound belongs to the class of tetrahydroquinolines and is characterized by a sulfonamide group, which is known for its biological significance. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high purity and yield.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown varying degrees of inhibition against common pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14 | |

| Escherichia coli | 12 | |

| Bacillus pumilus | 13 | |

| Pseudomonas aeruginosa | 10 |

The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antibacterial activity. Electron-donating groups significantly improve efficacy against Gram-positive bacteria.

Antifungal Activity

The compound also displays antifungal properties. In studies assessing its efficacy against various fungal strains:

These results affirm the potential use of this compound in treating fungal infections.

Antitumor Activity

This compound has demonstrated promising antitumor effects in various cancer cell lines. For instance:

The SAR indicates that the presence of specific functional groups enhances antitumor activity, particularly in liver carcinoma cells.

Neuropharmacological Effects

Studies have explored the neuropharmacological profile of this compound, revealing its potential as an anxiolytic and anticonvulsant agent. In animal models:

- Maximum inhibition of locomotor activity was observed at a dosage of 40 mg/kg.

- Significant anxiolytic effects were noted in behavioral tests.

Case Studies

A notable case study involved the evaluation of this compound in a murine model where it exhibited significant sedative effects without major side effects on motor coordination. This suggests its potential utility in treating anxiety-related disorders.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDOUVNJGHHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969787 | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-83-4 | |

| Record name | NSC5450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.